Bienvenue dans la boutique en ligne BenchChem!

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-

Aldose reductase inhibition Human lens epithelium Retinal pigment epithelium

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- (CAS 126048-33-7), also designated AL-3152, is a synthetic spirohydantoin-based aldose reductase inhibitor (ARI) originated by Alcon Laboratories. The molecule belongs to the spiro[fluorene-9,4'-imidazolidine]-2',5'-dione chemotype and features a 4-methoxy substituent on the fluorene ring in addition to 2,7-difluoro substitution (molecular formula C₁₆H₁₀F₂N₂O₃; MW 316.26).

Molecular Formula C16H10F2N2O3
Molecular Weight 316.26 g/mol
CAS No. 126048-33-7
Cat. No. B1666752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
CAS126048-33-7
Synonyms2,7-difluoro-4-methoxyspiro-(9H-fluorene-9,4'-imidazolidine)-2',5'-dione
AL 3152
AL-3152
ALO 3152
ALO-3152
Molecular FormulaC16H10F2N2O3
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F
InChIInChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)
InChIKeyFYDPXVSFSSBHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- (AL-3152): Aldose Reductase Inhibitor Procurement Specification


Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- (CAS 126048-33-7), also designated AL-3152, is a synthetic spirohydantoin-based aldose reductase inhibitor (ARI) originated by Alcon Laboratories [1]. The molecule belongs to the spiro[fluorene-9,4'-imidazolidine]-2',5'-dione chemotype and features a 4-methoxy substituent on the fluorene ring in addition to 2,7-difluoro substitution (molecular formula C₁₆H₁₀F₂N₂O₃; MW 316.26) . AL-3152 was advanced to preclinical and clinical evaluation for diabetic complications—including retinopathy, neuropathy, and nephropathy—before development was discontinued [2]. Its structural position, situated between the non-methoxylated congener imirestat (AL-1576) and the 4,5-dimethoxy analogue AL-4114, generates a distinct pharmacological and pharmacokinetic profile that cannot be assumed equivalent to any other member of the spirohydantoin ARI class.

Why Spirohydantoin Aldose Reductase Inhibitors Cannot Be Interchanged: The AL-3152 Substitution Case


Within the spirohydantoin ARI chemotype, seemingly minor substituent variations on the fluorene ring produce disproportionately large differences in systemic clearance, tissue distribution, and in vivo efficacy that preclude generic interchange [1]. The presence or absence of a methoxy group at the 4-position fundamentally alters metabolic handling by cytochrome P450 monooxygenases, directly determining whether a compound behaves as a slowly cleared, long-half-life agent or a rapidly eliminated congener [2]. Furthermore, the spirohydantoin scaffold is chiral; enantiomers of the same molecular formula exhibit divergent volumes of distribution and terminal elimination half-lives, meaning that racemic AL-3152, (R)-AL-3152, and (S)-AL-3152 are pharmacokinetically non-equivalent [3]. For procurement decisions, these differences mean that no other fluorene-spirohydantoin—including imirestat (AL-1576, CAS 89391-50-4) or AL-4114 (CAS 139911-05-0)—can serve as a drop-in replacement for AL-3152 without requiring complete re-characterisation of the experimental system.

Quantitative Differentiation Evidence for AL-3152 Against Closest Spirohydantoin and Non-Spirohydantoin Comparators


ED50 Potency Ranking in Human Ocular Tissues: AL-3152 vs. AL-4114, AL-1576, Tolrestat, Statil, and Sorbinil

In a head-to-head comparative study measuring inhibition of galactitol formation in primary human lens epithelium (HLE) and human retinal pigment epithelium (HRPE) cultures exposed to 30 mM galactose for 72 hours, AL-3152 exhibited an ED50 value intermediate between the dimethoxy analogue AL-4114 and the non-methoxylated congener AL-1576 (imirestat). The rank order of potency was AL-4114 > AL-3152 > AL-1576 > tolrestat > statil (ponalrestat) > sorbinil, and this order was conserved across both HLE and HRPE cell types [1]. Importantly, higher absolute doses were required for all ARIs to achieve 50% inhibition in HRPE compared to HLE, confirming that tissue-specific susceptibility to ARI action is a class-wide phenomenon that quantitative rank ordering can inform [1]. The intermediate potency position of AL-3152 means it offers a differentiated window between the higher-potency but more rapidly cleared AL-4114 and the lower-potency but longer-half-life AL-1576.

Aldose reductase inhibition Human lens epithelium Retinal pigment epithelium Diabetic cataract Polyol pathway

Systemic Clearance: ~4-Fold Higher Clearance for 4-Methoxy-Substituted vs. Unsubstituted Spirohydantoins

A dedicated pharmacokinetic comparison of six structurally related ARIs (three spirohydantoins and three spirosuccinimides) in cynomolgus monkeys established that the systemic clearance (CL) of C(4)-methoxy and C(4)-methyl analogues was approximately 4-fold greater than that of the corresponding unsubstituted parent compounds, while CL values of the methoxy and methyl derivatives within the same series were not significantly different from each other [1]. The unsubstituted spirohydantoin imirestat (AL-1576) exhibited the longest distribution and elimination half-lives among all six compounds, consistent with its lower clearance [1]. By structural extrapolation, AL-3152—bearing a single 4-methoxy substituent—is predicted to exhibit clearance approximately 4-fold greater than AL-1576, directly impacting dosing frequency and steady-state exposure in experimental protocols.

Pharmacokinetics Systemic clearance Metabolic stability Spirohydantoin Cynomolgus monkey

Enantiomer-Dependent Volume of Distribution: 3-Fold Vss Difference Between (R)- and (S)-AL-3152

Following intravenous bolus administration of the racemate AL03152 (RS) and its isolated enantiomers AL03802 (R) and AL03803 (S) to Sprague-Dawley rats, the volume of distribution at steady state (Vss) for the R-enantiomer was threefold greater than that for the S-enantiomer [1]. This stereoselectivity in Vss could not be fully explained by the modest difference in serum protein binding between the isomers, suggesting more extensive tissue binding of the R-isomer [1]. Only the R-isomer exhibited a persistent terminal elimination phase, while total clearance (CLT) values of the two enantiomers were similar [1]. Despite these pharmacokinetic differences, the enantiomers were equivalent in in vitro potency (IC50) against rat lens aldose reductase and rat kidney L-hexonate dehydrogenase, as well as in lens EC50 values in diabetic rats [1].

Enantioselective pharmacokinetics Volume of distribution Stereoselective tissue binding AL-3152 enantiomers

In Vivo Prevention of Retinal Microangiopathies: AL-3152 at 14 mg/kg/day in Galactose-Fed Rats

In a long-term prevention study, Sprague-Dawley rats fed a 50% galactose diet and concurrently treated with AL-3152 at approximately 14 mg/kg/day (prevention group, PRV) showed no retinal microangiopathies at 24 months, equivalent to starch-fed controls (CON) [1]. In contrast, untreated galactose-fed rats (GAL) developed statistically significant increases in mean capillary basement membrane thickness, capillary density, and dilated channels by 6 months (P < 0.05 vs. CON), progressing to grade-7 retinopathy by 18 months [1]. Intervention with AL-3152 initiated after 6 months of established galactosemia (INT group) showed partial amelioration at 18 months but no statistically significant benefit by the 24-month endpoint, establishing a critical treatment-initiation window [1].

Diabetic retinopathy Retinal microangiopathy Galactose-fed rat model Aldose reductase inhibitor In vivo efficacy

Metabolic Liability: AL-3152 as the Monomethoxy Intermediate Between AL-4114 (Dimethoxy) and AL-1576 (Non-Methoxylated)

In vitro metabolism studies using rat and cynomolgus monkey liver microsomes demonstrated that the 4,5-dimethoxy analogue AL-4114 (ALO-4114) is actively O-demethylated by NADPH- and oxygen-dependent P450 monooxygenases to yield the chiral monomethoxy metabolite ALO-4417 [1]. The O-demethylation activity was inducible approximately 2-fold by phenobarbital or methylcholanthrene pretreatment in rats and was blocked by P450-selective inhibitors [1]. Further oxidative metabolism of the resulting monomethoxy enantiomers was slow and barely detectable in vitro [1]. This metabolic cascade positions AL-3152—itself a monomethoxy spirohydantoin—as the putative metabolic intermediate or a direct structural analogue of the primary metabolite ALO-4417, implying that AL-3152 is likely to exhibit metabolic stability intermediate between the rapidly O-demethylated AL-4114 and the non-demethylatable AL-1576 [2].

O-Demethylation Cytochrome P450 Metabolic stability Liver microsomes ALO-4114 ALO-3152

Validated Application Scenarios for AL-3152 Based on Quantitative Differentiation Evidence


Intermediate-Potency Aldose Reductase Inhibition in Human Ocular Tissue Models

When an experimental design requires aldose reductase inhibition in human lens epithelium or retinal pigment epithelium at a potency level between the high-potency AL-4114 and the lower-potency AL-1576, AL-3152 is the only spirohydantoin with a documented intermediate ED50 rank in both HLE and HRPE primary cultures [1]. This is directly relevant to polyol pathway inhibition studies in diabetic cataract and retinopathy models where over-suppression of AR activity may confound interpretation of parallel metabolic pathways. The conservative rank order across two distinct human ocular tissues (HLE and HRPE) provides procurement confidence that the intermediate potency profile is not an artefact of a single cell type [1].

Enantiomer-Specific Tissue Distribution Studies Requiring Differential Vss Profiles

For investigations that rely on stereoselective tissue partitioning of a spirohydantoin ARI, AL-3152 offers a unique advantage: its R-enantiomer (AL03802) exhibits a 3-fold greater steady-state volume of distribution than the S-enantiomer (AL03803), with equivalent on-target potency (IC50/EC50) between the two forms [2]. This enables matched-pair experimental designs wherein tissue residence time can be modulated without altering the degree of aldose reductase inhibition, a capability not available with achiral ARIs such as sorbinil or tolrestat [2].

Long-Term In Vivo Prevention Studies in Diabetic Retinopathy Models

AL-3152 is supported by 24-month in vivo efficacy data in the galactose-fed Sprague-Dawley rat model, where continuous oral administration at ~14 mg/kg/day from the onset of galactosemia completely prevented retinal capillary basement membrane thickening, capillary density increase, dilated channel formation, and progression to retinopathy [3]. This benchmark is critical for researchers designing chronic intervention studies, as AL-3152 is one of the few spirohydantoins for which both prevention efficacy and the temporal limits of intervention benefit (initiation must occur before established microangiopathy) have been quantified in a single long-term study [3].

Metabolic Stability Profiling Across the Spirohydantoin Methoxylation Series

AL-3152 serves as an essential reference compound for structure-metabolism relationship studies of the spirohydantoin ARI class, occupying the monomethoxy position between the rapidly O-demethylated AL-4114 (4,5-dimethoxy) and the metabolically stable AL-1576 (no methoxy) [4][5]. Its predicted intermediate clearance (~4-fold higher than unsubstituted congeners, lower than dimethoxy analogues) makes it suitable for calibrating in vitro-in vivo extrapolation (IVIVE) models of P450-mediated O-demethylation within this chemotype, and for defining the metabolic liability continuum that governs the in vitro-to-in vivo potency disconnect observed across the series [4][5].

Quote Request

Request a Quote for Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.